molecular formula C15H14ClNO2 B12573489 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide CAS No. 634185-19-6

5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide

Cat. No.: B12573489
CAS No.: 634185-19-6
M. Wt: 275.73 g/mol
InChI Key: NFDCXIZILYZPSD-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,5-dimethylaniline.

    Reaction: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Amide Bond: The activated carboxylic acid reacts with 2,5-dimethylaniline to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of 5-chloro-N-(2,5-dimethylphenyl)-2-ketobenzamide.

    Reduction: Formation of N-(2,5-dimethylphenyl)-2-hydroxybenzamide.

    Substitution: Formation of 5-methoxy-N-(2,5-dimethylphenyl)-2-hydroxybenzamide.

Scientific Research Applications

5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2,5-dimethylphenyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxy group.

    5-Chloro-N-(2,5-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide: Contains a pyrimidine ring and a methylsulfonyl group.

Uniqueness

5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for hydrogen bonding, enhancing its interaction with biological targets.

Properties

CAS No.

634185-19-6

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-9-3-4-10(2)13(7-9)17-15(19)12-8-11(16)5-6-14(12)18/h3-8,18H,1-2H3,(H,17,19)

InChI Key

NFDCXIZILYZPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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